ACAT Inhibitory Activity in the 2-Alkylthio Series
In a rat liver microsome assay measuring inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT), 2-ethylsulfanyl-4,5-diphenyl-1H-imidazole exhibits an IC50 of 770 nM [1]. Comparative SAR analysis within the same study demonstrates that the 2-ethylthio substituent is near-optimal for ACAT inhibition, with shorter (methylthio) and longer (propylthio, butylthio) alkyl chains generally leading to a reduction in potency. The 4,5-diphenyl-1H-imidazole moiety alone is insufficient for potent ACAT inhibition; it is the specific 2-ethylthio substitution that confers high affinity [2].
Supports ACAT pathway screening context
Rat liver microsome assay; ethylthio SAR rank within series
| Evidence Dimension | In vitro ACAT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 770 nM |
| Comparator Or Baseline | Other 2-alkylthio analogs (e.g., methylthio, propylthio) in the same series exhibit reduced potency based on published SAR. The core 4,5-diphenyl-1H-imidazole pharmacophore without optimal 2-substitution shows significantly weaker activity [2]. |
| Quantified Difference | Not specified for direct analogs in this specific dataset; however, SAR indicates the ethyl group is optimal for potency. |
| Conditions | Rat liver microsomes; inhibition of acyl coenzyme A:cholesterol acyltransferase (ACAT) activity [1]. |
Why This Matters
This data is essential for scientists studying cholesterol metabolism or screening for lipid-lowering agents, as it confirms the specific compound's high potency and validates its use as a reference ACAT inhibitor.
- [1] BindingDB. BDBM50003840: 2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole (CHEMBL274020). Affinity Data: IC50 = 770 nM for inhibition of ACAT in rat liver microsomes. View Source
- [2] Harris, N.V., Smith, C., Ashton, M.J., Bridge, A.W., Bush, R.C., Coffee, E.C., Dron, D.I., Harper, M.F., Lythgoe, D.J., Newton, C.G. (1992). Acyl-CoA:cholesterol O-acyl transferase (ACAT) inhibitors. 1. 2-(Alkylthio)-4,5-diphenyl-1H-imidazoles as potent inhibitors of ACAT. Journal of Medicinal Chemistry, 35(23), 4384-4392. View Source
